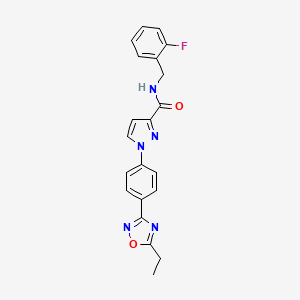
1-(4-(5-ethyl-1,2,4-oxadiazol-3-yl)phenyl)-N-(2-fluorobenzyl)-1H-pyrazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-(5-ethyl-1,2,4-oxadiazol-3-yl)phenyl)-N-(2-fluorobenzyl)-1H-pyrazole-3-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes an oxadiazole ring, a pyrazole ring, and a fluorobenzyl group, which contribute to its distinctive chemical properties and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(5-ethyl-1,2,4-oxadiazol-3-yl)phenyl)-N-(2-fluorobenzyl)-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from commercially available starting materials. The general synthetic route includes the following steps:
Formation of the oxadiazole ring: This step involves the cyclization of an appropriate precursor, such as an acylhydrazide, with an ethylating agent under acidic or basic conditions to form the 5-ethyl-1,2,4-oxadiazole ring.
Attachment of the phenyl group: The oxadiazole ring is then coupled with a phenyl group through a suitable coupling reaction, such as a Suzuki or Heck reaction, to form the 4-(5-ethyl-1,2,4-oxadiazol-3-yl)phenyl intermediate.
Formation of the pyrazole ring: The phenyl intermediate is then subjected to a cyclization reaction with a hydrazine derivative to form the pyrazole ring.
Introduction of the fluorobenzyl group: The final step involves the N-alkylation of the pyrazole ring with 2-fluorobenzyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield, purity, and scalability. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure consistent and cost-effective production.
化学反应分析
Types of Reactions
1-(4-(5-ethyl-1,2,4-oxadiazol-3-yl)phenyl)-N-(2-fluorobenzyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce specific functional groups within the molecule, such as the oxadiazole or pyrazole rings.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorobenzyl group or the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce reduced forms of the oxadiazole or pyrazole rings. Substitution reactions can introduce various functional groups into the molecule, leading to a wide range of derivatives.
科学研究应用
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor or modulator of specific biological targets.
Pharmacology: It can be used in pharmacological studies to investigate its effects on various biological pathways and its potential therapeutic benefits.
Materials Science: The compound’s chemical properties may make it useful in the development of advanced materials, such as polymers or nanomaterials.
Biological Research: It can be used as a tool compound to study specific biological processes or as a probe in biochemical assays.
作用机制
The mechanism of action of 1-(4-(5-ethyl-1,2,4-oxadiazol-3-yl)phenyl)-N-(2-fluorobenzyl)-1H-pyrazole-3-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and biological responses.
相似化合物的比较
Similar Compounds
1-(4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl)-N-(2-fluorobenzyl)-1H-pyrazole-3-carboxamide: Similar structure with a methyl group instead of an ethyl group on the oxadiazole ring.
1-(4-(5-ethyl-1,2,4-oxadiazol-3-yl)phenyl)-N-(2-chlorobenzyl)-1H-pyrazole-3-carboxamide: Similar structure with a chlorobenzyl group instead of a fluorobenzyl group.
Uniqueness
1-(4-(5-ethyl-1,2,4-oxadiazol-3-yl)phenyl)-N-(2-fluorobenzyl)-1H-pyrazole-3-carboxamide is unique due to the combination of its oxadiazole, pyrazole, and fluorobenzyl moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
属性
IUPAC Name |
1-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)phenyl]-N-[(2-fluorophenyl)methyl]pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN5O2/c1-2-19-24-20(26-29-19)14-7-9-16(10-8-14)27-12-11-18(25-27)21(28)23-13-15-5-3-4-6-17(15)22/h3-12H,2,13H2,1H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGCYNVZWHKNKFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NO1)C2=CC=C(C=C2)N3C=CC(=N3)C(=O)NCC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[(2-Fluorophenyl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B2801924.png)
![2-(2-Chlorophenyl)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]acetamide](/img/structure/B2801925.png)
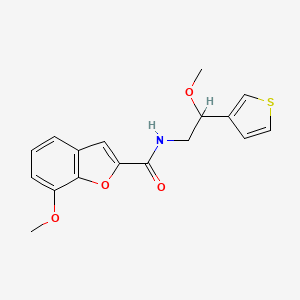
![3-(2-chlorophenyl)-N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-methylisoxazole-4-carboxamide](/img/structure/B2801929.png)
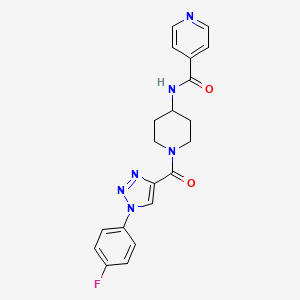
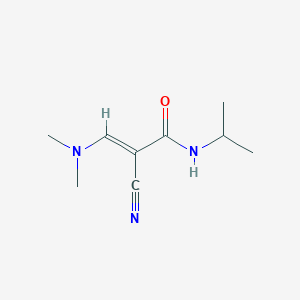
![2-[(1Z)-2-(4-chlorophenyl)-1-cyanoeth-1-en-1-yl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2801934.png)
![N-[2-(3,4-difluorophenyl)propan-2-yl]-1-(prop-2-enoyl)piperidine-4-carboxamide](/img/structure/B2801936.png)
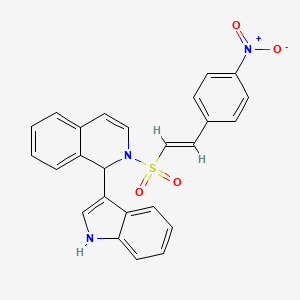
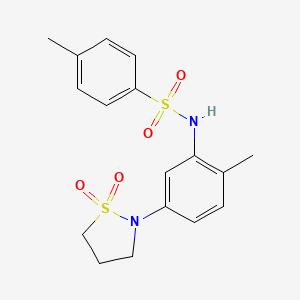
![ethyl 1-{5-[((E)-2-{4-[(4-methylbenzyl)oxy]benzoyl}hydrazono)methyl]-1,3-thiazol-2-yl}-4-piperidinecarboxylate](/img/structure/B2801940.png)
![N-[(furan-2-yl)methyl]-3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide](/img/structure/B2801941.png)
![N-([2,2'-bifuran]-5-ylmethyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzenesulfonamide](/img/structure/B2801942.png)
![9-methyl-2-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2801945.png)
